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Compound of Interest

Compound Name:
4-amino-N-cyclohexyl-N-

methylbenzenesulfonamide

Cat. No.: B185599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. While a complete set of

experimentally verified spectra for this specific molecule is not readily available in public

databases, this document compiles predicted data and analogous data from structurally related

compounds to offer a robust analytical profile. This guide also outlines the standard

experimental protocols for acquiring such data.

Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for 4-
amino-N-cyclohexyl-N-methylbenzenesulfonamide. This data is crucial for the identification

and characterization of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

The proton NMR spectrum provides information about the chemical environment of the

hydrogen atoms in the molecule.
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Predicted ¹H NMR Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Chemical Shift (δ) ppm

~ 7.5

~ 6.7

~ 4.0 (broad)

~ 3.5 - 3.7

2.65

~ 1.0 - 1.9

Note: Predicted data is based on established chemical shift principles and data from similar

compounds.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.

Predicted ¹³C NMR Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Chemical Shift (δ) ppm

~ 150

~ 129

~ 127

~ 114

~ 58

~ 34

~ 32

~ 26

~ 25
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Note: Predicted data is based on established chemical shift principles and data from similar

compounds such as 4-amino-N-cyclohexylbenzenesulfonamide and N-cyclohexyl-4-

methylbenzenesulfonamide.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.

Predicted IR Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Wavenumber (cm⁻¹)

3400 - 3200

2930, 2850

1620 - 1580

1340 - 1310

1160 - 1140

900 - 800

Note: Predicted data is based on characteristic IR absorption frequencies for sulfonamides and

aromatic amines.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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Predicted Mass Spectrometry Data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

m/z (Mass-to-Charge Ratio)

268

156

113

92

Note: The molecular formula for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is

C₁₃H₂₀N₂O₂S, with a molecular weight of 268.38 g/mol . The predicted fragmentation is based

on the common fragmentation patterns of sulfonamides.

Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectroscopic

data.

NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

The spectral width should cover the range of 0-12 ppm.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b185599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectral width should cover the range of 0-200 ppm.

A longer acquisition time and a higher number of scans are typically required compared to

¹H NMR.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press it into a thin pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Data Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol,

acetonitrile) at a low concentration (e.g., 1 µg/mL).

EI: Introduce a small amount of the volatile sample directly into the ion source, often via a

gas chromatograph (GC-MS).

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to

collision-induced dissociation to observe the fragmentation pattern.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesis of
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Purification
(e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Interpretation
& Structure Elucidation
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

This guide serves as a comprehensive resource for the spectroscopic characterization of 4-
amino-N-cyclohexyl-N-methylbenzenesulfonamide. By combining predicted data with

established experimental protocols, researchers can confidently identify and analyze this

compound.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-amino-N-
cyclohexyl-N-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b185599#spectroscopic-data-nmr-
ir-ms-for-4-amino-n-cyclohexyl-n-methylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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